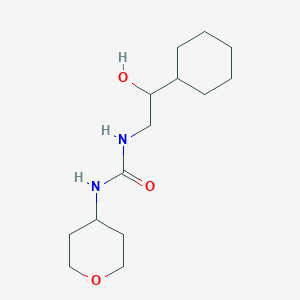

1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

1. Antidiabetic Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit potential antidiabetic effects. A study demonstrated that similar structures could enhance insulin sensitivity and glucose uptake in muscle cells, suggesting that 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea might have similar benefits in managing diabetes .

2. Anticancer Properties

Investigations into the anticancer effects of tetrahydropyran derivatives have shown promising results. Compounds with structural similarities have been found to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell proliferation .

3. Neuroprotective Effects

Studies suggest that compounds like this compound may offer neuroprotective benefits. Research has indicated that tetrahydropyran derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

1. Polymer Chemistry

The compound's unique structure allows it to be used as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and sealants .

2. Drug Delivery Systems

Due to its favorable solubility and biocompatibility, this compound can be utilized in drug delivery systems. Its ability to form nanoparticles or liposomes facilitates the controlled release of therapeutic agents, improving their efficacy and reducing side effects .

Case Study 1: Antidiabetic Activity

A study conducted on a series of tetrahydropyran derivatives, including this compound, showed significant improvement in glucose tolerance tests in diabetic rat models. The compound was administered at varying doses, revealing a dose-dependent response in lowering blood glucose levels .

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell lines treated with this compound demonstrated a reduction in markers of oxidative stress compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea?

- Methodological Answer : The synthesis typically involves coupling a cyclohexyl-hydroxyethyl amine with a tetrahydro-2H-pyran-4-yl isocyanate derivative. Key steps include:

- Solvent Choice : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions.

- Reaction Conditions : Stir at 40–60°C under inert atmosphere (N₂/Ar) for 12–24 hours to ensure complete urea bond formation.

- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the product (≥95% purity).

- Reference : Similar protocols for urea derivatives are detailed in , where coupling reactions in THF and HPLC purification achieved >97% purity .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : Monitor purity and confirm molecular weight (e.g., ESI-TOF for [M+H]+ ion matching). validated structures using HRMS with <2 ppm error .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, pyran oxygen environment at δ 3.5–4.0 ppm).

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) .

Q. What solvent systems are optimal for solubility and in vitro assays?

- Methodological Answer :

- Polar Solvents : DMSO (10–20 mM stock solutions) for biological assays due to its compatibility with aqueous buffers.

- Aqueous Buffers : For kinetic studies, use phosphate-buffered saline (PBS, pH 7.4) with ≤1% DMSO to avoid precipitation.

- Reference : highlights similar solubility challenges for pyran-derived compounds in polar media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this urea derivative?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., cyclohexyl to cyclopentyl, pyran ring oxidation states) and compare bioactivity.

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). notes tetrahydro-2H-pyran derivatives exhibit anti-inflammatory activity, suggesting COX-2 or NF-κB pathways as targets .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to hypothesized targets, referencing pyran-containing ligands in .

Q. What strategies mitigate stability issues during long-term storage or in physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 24, 48, and 72 hours.

- Stabilization : Lyophilize and store at -80°C under argon. Add antioxidants (e.g., 0.01% BHT) to liquid formulations.

- Reference : ’s stability protocols for pyranones under physiological conditions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays in triplicate with positive/negative controls to validate potency ranges.

- Assay Variability Check : Compare results across cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, addressing outliers via Grubbs’ test.

- Reference : highlights biological variability in pyran derivatives across inflammation models .

属性

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c17-13(11-4-2-1-3-5-11)10-15-14(18)16-12-6-8-19-9-7-12/h11-13,17H,1-10H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSQEWXBJNZHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NC2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。